REACTION_CXSMILES
|
O.[F:2][C:3]([P:9]([C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])([C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])(F)F)([F:8])[C:4]([F:7])([F:6])[F:5]>>[P:9]([C:3]([C:4]([F:5])([F:6])[F:7])([F:2])[F:8])([C:19]([C:20]([F:23])([F:22])[F:21])([F:25])[F:24])[C:12]([C:13]([F:16])([F:15])[F:14])([F:18])[F:17]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
fire-extinguishing sand
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(F)P(F)(F)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
|
Name
|
(C2F5)3PF2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred at 120° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An intensive reflux condenser is connected
|
Type
|
CUSTOM
|
Details
|
consumption of (C2F5)3PF2 and formation of (C2F5)3P═O (72.0%) and (C2F5)2P(O)OH (28.0%)
|
Type
|
CUSTOM
|
Details
|
condensed at room temperature in vacuo (10−3 mbar)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |